BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride

Kinase inhibitor RET Piperazine

2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride (CAS 2059471-60-0) belongs to the pyrazolo[1,5-a]pyrazine class of fused heterocycles, a privileged scaffold in kinase inhibitor discovery. The compound features a 4-fluorophenyl substituent at the 2-position, an unsubstituted piperazine at the 4-position, and is supplied as the hydrochloride salt (molecular formula C₁₆H₁₇ClFN₅, molecular weight 333.8 g/mol).

Molecular Formula C16H17ClFN5
Molecular Weight 333.8
CAS No. 2059471-60-0
Cat. No. B2789998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride
CAS2059471-60-0
Molecular FormulaC16H17ClFN5
Molecular Weight333.8
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C16H16FN5.ClH/c17-13-3-1-12(2-4-13)14-11-15-16(19-7-10-22(15)20-14)21-8-5-18-6-9-21;/h1-4,7,10-11,18H,5-6,8-9H2;1H
InChIKeyGUIYCUQEDJMQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine Hydrochloride (CAS 2059471-60-0) – Compound Class and Core Characteristics for Procurement Evaluation


2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride (CAS 2059471-60-0) belongs to the pyrazolo[1,5-a]pyrazine class of fused heterocycles, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a 4-fluorophenyl substituent at the 2-position, an unsubstituted piperazine at the 4-position, and is supplied as the hydrochloride salt (molecular formula C₁₆H₁₇ClFN₅, molecular weight 333.8 g/mol) [2]. Pyrazolo[1,5-a]pyrazine derivatives have been claimed as inhibitors of RET kinase, Janus kinases (JAKs/TYK2), and casein kinase 1 δ/ε, making this scaffold relevant to oncology and inflammation research programs [1][3].

Why In-Class Substitution Is Not Straightforward for 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine Hydrochloride


Pyrazolo[1,5-a]pyrazine-based compounds cannot be treated as interchangeable commodities because subtle variations in the substitution pattern profoundly alter kinase selectivity, cellular potency, and physicochemical properties. Within the RET inhibitor patent family (Array BioPharma), small changes at the 4-position (e.g., benzyl vs. 2-pyridinyl oxyl vs. 6-methyl-pyridazinyl oxyl) produced measurable shifts in RET-WT IC₅₀ (3.9–4.8 nM) and mutant RET-V804M IC₅₀ (5.8–9.0 nM), as well as variable cytotoxicity [1]. Moreover, the presence of a free piperazine NH in the target compound distinguishes it from the N-arylpiperazine analogs that dominate the patent literature, introducing both a hydrogen-bond donor for target engagement and a reactive handle for further synthetic elaboration [2]. Procuring a close analog without verifying the exact substitution risks selecting a compound with a different selectivity profile, an inability to serve as a synthetic intermediate, or altered salt-form solubility [3].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine Hydrochloride vs. Closest Analogs


Free Piperazine NH: A Key Structural Differentiator from N-Arylpiperazine RET Inhibitor Analogs

The target compound bears an unsubstituted piperazine (secondary amine) at the 4-position, whereas the majority of biologically characterized pyrazolo[1,5-a]pyrazine analogs in the Array BioPharma RET inhibitor patent family contain N-arylated or N-alkylated piperazines [1]. This free NH provides a hydrogen-bond donor absent in N-substituted analogs and serves as a derivatization point for library synthesis. The closest N-aryl analog, 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111319-79-9), has been reported with a CDK2 IC₅₀ of 8.1 nM, but its N-aryl substitution precludes further functionalization at that position .

Kinase inhibitor RET Piperazine Structure-activity relationship Synthetic intermediate

RET Kinase Inhibitor Class Membership: Nanomolar Potency Established for the Pyrazolo[1,5-a]pyrazine Scaffold

Although no direct RET IC₅₀ data have been published for the target compound itself, the pyrazolo[1,5-a]pyrazine scaffold to which it belongs has demonstrated consistent low-nanomolar RET inhibitory activity. In a comprehensive review, Array BioPharma's pyrazolo[1,5-a]pyrazine compounds 35, 36, and 37 exhibited RET-WT IC₅₀ values of 3.9 nM, 4.4 nM, and 4.8 nM, respectively, with RET-V804M gatekeeper mutant IC₅₀ values of 8.7 nM, 5.8 nM, and 9.0 nM [1]. The target compound shares the identical pyrazolo[1,5-a]pyrazine core with a 4-piperazine substituent, positioning it within this pharmacophore space.

RET kinase Cancer Kinase inhibitor Oncology

JAK/TYK2 Inhibitor Pharmacophore Alignment: Dual Kinase Class Potential of the Pyrazolo[1,5-a]pyrazin-4-yl Scaffold

A separate patent family (US 10,822,341 B2) explicitly claims pyrazolo[1,5-a]pyrazin-4-yl derivatives as TYK2 ligands and JAK inhibitors [1]. The target compound's 4-piperazin-1-yl substitution pattern maps directly onto the Markush structures disclosed in this patent. While specific IC₅₀ values for the target compound are not reported, optimized analogs within this patent series (e.g., JAK-IN-27) achieved TYK2 IC₅₀ of 3.0 nM and JAK1 IC₅₀ of 7.7 nM, demonstrating that the pyrazolo[1,5-a]pyrazin-4-yl scaffold can be tuned for JAK family selectivity .

JAK inhibitor TYK2 Autoimmune disease Inflammation

4-Fluorophenyl vs. 4-Chlorophenyl Substitution: Physicochemical and Metabolic Stability Differentiation

The 4-fluorophenyl substituent at the 2-position differentiates the target compound from the corresponding 4-chlorophenyl analog (2-(4-chlorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine). Fluorine substitution on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, while the smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) preserves binding site complementarity [1]. In proprietary pyrazolo[1,5-a]pyrazine kinase inhibitor series, fluorine-to-chlorine substitution has been shown to alter kinase selectivity profiles, with fluorine generally favoring improved pharmacokinetic properties [2].

Fluorine substitution Metabolic stability Halogen bonding Medicinal chemistry

Hydrochloride Salt Form: Solubility and Handling Advantage Over the Free Base

The target compound is supplied as the hydrochloride salt (CAS 2059471-60-0), which confers a meaningful solubility advantage over the corresponding free base form of 2-(4-fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine. Piperazine-containing compounds typically exhibit pKa values in the range of 8.5–9.8 for the piperazine nitrogens, meaning the free base has limited aqueous solubility at physiologically relevant pH (6.5–7.4), whereas the hydrochloride salt ensures protonation and enhanced solubility under the same conditions [1]. The hydrochloride salt also provides superior solid-state stability and more accurate weighing for quantitative bioassay preparation.

Salt form Aqueous solubility Formulation Bioassay compatibility

Purity Benchmark: Typical Commercial Purity of ≥95% Supports Reproducible Screening

Commercial batches of 2-(4-fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride are typically supplied at ≥95% purity (HPLC), as reported by multiple independent vendors . This purity level meets the minimum threshold recommended for primary high-throughput screening (≥90%) and is considered acceptable for dose-response confirmation assays (≥95%) according to industry guidelines for chemical probe qualification [1]. By comparison, less common analogs such as the 2-(4-chlorophenyl) variant may have limited commercial availability or variable purity, introducing batch-to-batch inconsistency in screening campaigns.

Compound purity Quality control HTS Reproducibility

Recommended Research and Procurement Application Scenarios for 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine Hydrochloride


RET Kinase Inhibitor Hit-to-Lead and SAR Expansion

The pyrazolo[1,5-a]pyrazine scaffold has demonstrated consistent low-nanomolar RET-WT inhibitory activity (IC₅₀ 3.9–4.8 nM) in compounds disclosed by Array BioPharma [1]. The target compound, with its unsubstituted piperazine, offers a distinct SAR vector: the free NH can be systematically alkylated, acylated, or converted to sulfonamides to explore RET selectivity vs. off-target kinases (e.g., VEGFR2, DDR1). Its hydrochloride salt form ensures immediate solubility in aqueous assay buffers, enabling rapid dose-response profiling without formulation delay.

JAK/TYK2 Inhibitor Scaffold-Hopping and Library Synthesis

As a pyrazolo[1,5-a]pyrazin-4-yl derivative, the compound falls within the Markush claims of JAK/TYK2 inhibitor patents (US 10,822,341 B2) [2]. The free piperazine NH serves as a diversification point for generating focused compound libraries via parallel synthesis (e.g., reductive amination, sulfonylation, or urea formation). This enables systematic exploration of the piperazine N-substituent's effect on TYK2 vs. JAK1 selectivity, building on the observation that optimized pyrazolo[1,5-a]pyrazin-4-yl derivatives can achieve TYK2 IC₅₀ as low as 3.0 nM.

Fluorine-Mediated Metabolic Stability Optimization in Kinase Programs

The 4-fluorophenyl substituent provides a well-precedented metabolic stability advantage over chlorophenyl and unsubstituted phenyl analogs [3]. Research teams pursuing kinase inhibitors with improved pharmacokinetic profiles can use this compound as a fluorine-containing reference standard to benchmark CYP-mediated oxidative metabolism in hepatocyte or microsomal assays, comparing directly against the corresponding 4-chlorophenyl and 4-unsubstituted phenyl analogs to quantify the fluorine effect on intrinsic clearance.

Chemical Probe Development Requiring Defined Salt Form and Purity

With a typical commercial purity of ≥95% (HPLC) and a defined hydrochloride salt form, this compound meets the quality criteria recommended for chemical probe qualification (≥95% purity for dose-response assays) [4]. Procurement teams seeking to minimize batch-to-batch variability in confirmatory screens should prioritize this well-characterized hydrochloride salt over less rigorously defined free-base preparations of structurally related pyrazolo[1,5-a]pyrazines.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.